

Spectroscopic comparison of 5-Methylquinolin-4-ol and its precursors

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Compound of Interest

Compound Name: 5-Methylquinolin-4-ol

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A Spectroscopic Journey: From Precursors to 5-Methylquinolin-4-ol

A Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their broad spectrum of biological activities and unique photophysical properties.[1][2] Among these, **5-Methylquinolin-4-ol** is a key scaffold, the synthesis and characterization of which are fundamental to further drug development and materials research. This guide provides an in-depth spectroscopic comparison of **5-Methylquinolin-4-ol** with its common precursors, 3-amino-4-methylphenol and ethyl acetoacetate, through the lens of the Conrad-Limpach synthesis. We will explore the causal relationships behind the spectroscopic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

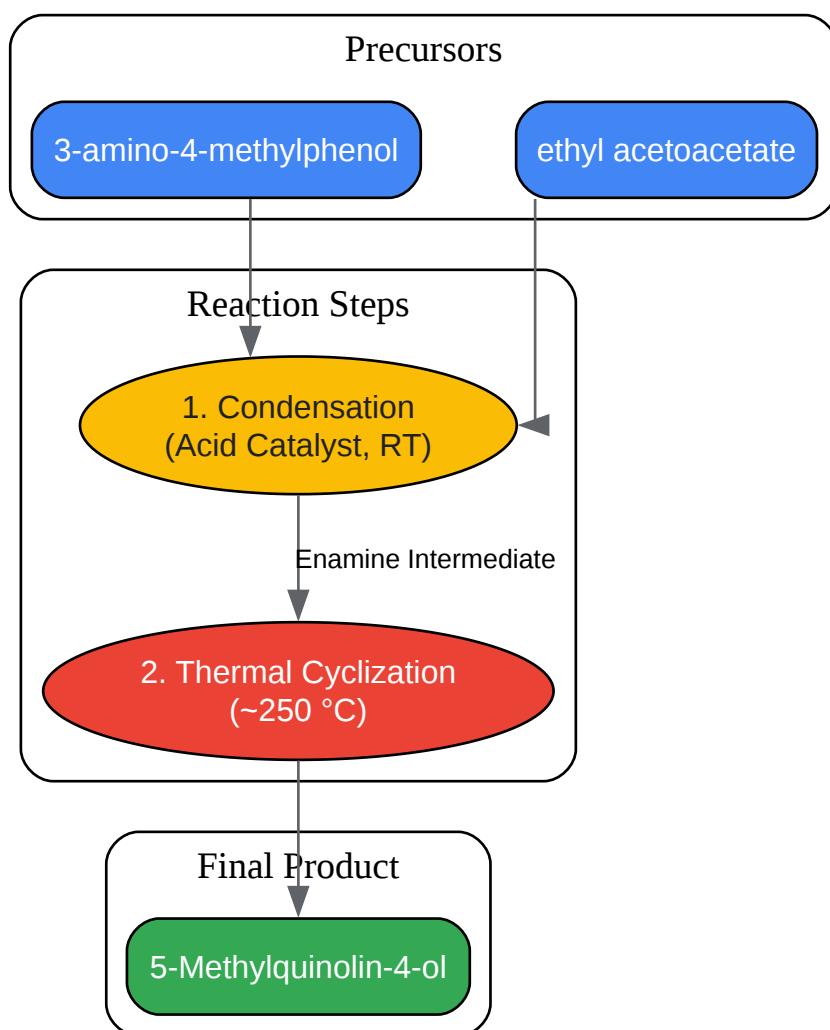
The Synthetic Pathway: Conrad-Limpach Synthesis

The construction of the 4-hydroxyquinoline core of our target molecule is efficiently achieved via the Conrad-Limpach synthesis.[3][4] This classic reaction involves the condensation of an aniline with a β -ketoester, followed by a high-temperature thermal cyclization.[1][5] For the synthesis of **5-Methylquinolin-4-ol**, the logical precursors are 3-amino-4-methylphenol and ethyl acetoacetate.

The reaction proceeds in two key stages:

- Condensation: 3-amino-4-methylphenol reacts with the keto group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-((5-hydroxy-2-methylphenyl)amino)but-2-enoate. This step is typically catalyzed by a small amount of acid.
- Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C), followed by the elimination of ethanol, to yield the final **5-Methylquinolin-4-ol** product.[3][6] This step breaks the aromaticity of the aniline ring temporarily, hence the need for high thermal energy.[1]

The overall workflow is a robust method for generating substituted 4-quinolones.



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Caption: Workflow of the Conrad-Limpach synthesis for **5-Methylquinolin-4-ol**.

Spectroscopic Data Comparison

The transformation from precursors to the final product is accompanied by distinct changes in their respective spectra. These changes provide definitive evidence of the chemical reactions that have occurred.

Table 1: Comparative ^1H NMR Data (δ , ppm)

Compound	Methyl (CH_3)	Methylen (CH_2)	Ethyl (CH_3)	Aromatic (Ar-H)	Vinyl ($\text{C}=\text{CH}$)	OH / NH
Ethyl						
Acetoacetate (in CDCl_3) ^[7]	2.28 (s, 3H)	3.46 (s, 2H)	1.29 (t, 3H)	-	-	-
3-amino-4-methylphenol (in DMSO-d_6)						
				6.40-6.55 (m, 3H)	-	4.45 (s, 2H, NH_2), 8.75 (s, 1H, OH)
5-Methylquinolin-4-ol (in DMSO-d_6) ^[8]				7.16-8.10 (m, 4H)	6.32 (s, 1H)	11.70 (s, 1H, OH)

Table 2: Comparative ^{13}C NMR Data (δ , ppm)

Compound	Methyl (CH ₃)	Methylene (CH ₂)	Ethyl (CH ₃)	Aromatic / Heteroarom atic (C)	Carbonyl / Enol (C=O / C-OH)
Ethyl					200.7 (C=O),
Acetoacetate (in CDCl ₃)	30.1	50.1	14.1	-	167.1 (Ester C=O)
3-amino-4- methylphenol (in DMSO-d ₆)	16.9	-	-	113.1, 114.8, 117.2, 128.9, 136.2, 145.8	-
5- Methylquinoli- n-4-ol (in DMSO-d ₆)[8]	21.0	-	-	107.3, 118.7, 123.2, 124.5, 124.7, 124.9, 131.8, 138.4, 140.5	176.9 (C4- OH)

Table 3: Comparative IR Data (cm⁻¹)

Compound	O-H / N-H Stretch	C-H Stretch	C=O Stretch	C=C / C=N Stretch
Ethyl	-	2980	1745 (ester), 1720 (keto)	-
Acetoacetate[9]				
3-amino-4- methylphenol[10]	3300-3400 (N- H), 3200-3600 (O-H)	2850-2960	-	1500-1600
5-Methylquinolin- 4-ol[11]	2500-3300 (broad, O-H)	3000-3100 (aromatic), 2850- 2960 (aliphatic)	~1640 (keto tautomer)	1550-1620

Analysis and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear narrative of the synthesis.

- Ethyl Acetoacetate: Shows the characteristic signals for an ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm) and two singlets for the acetyl methyl and active methylene protons.[7][12]
- 3-amino-4-methylphenol: The aromatic region shows complex multiplets for the three protons on the substituted benzene ring. The methyl group appears as a singlet around 2.05 ppm. The labile protons of the amino (NH₂) and hydroxyl (OH) groups appear as broad singlets.
- **5-Methylquinolin-4-ol:** The disappearance of the ethyl and methylene signals from ethyl acetoacetate is a primary indicator of successful cyclization. A new singlet appears in the vinyl region (~6.3 ppm), corresponding to the proton at the C3 position of the quinoline ring. The aromatic region becomes more complex due to the fused bicyclic system.[8] A significant downfield shift of the hydroxyl proton to ~11.7 ppm is characteristic of the 4-quinolone tautomer, where the proton is involved in strong hydrogen bonding.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectra confirm the carbon skeleton rearrangement.

- Ethyl Acetoacetate: Displays distinct signals for the ketone (~200.7 ppm) and ester (~167.1 ppm) carbonyl carbons.[13]
- 3-amino-4-methylphenol: Shows six distinct signals in the aromatic region, corresponding to the six carbons of the benzene ring.
- **5-Methylquinolin-4-ol:** The most telling change is the disappearance of the ester and ketone carbonyl signals of the precursor. A new signal appears far downfield (~176.9 ppm), which is attributed to the C4 carbon bearing the hydroxyl group in the predominant quinolone tautomer.[8][14] The spectrum shows ten signals, accounting for all carbons in the fused ring system and the methyl group, confirming the formation of the C₁₀H₉NO skeleton.[15]

Infrared (IR) Spectroscopy

IR spectroscopy highlights the key functional group transformations.

- Ethyl Acetoacetate: The spectrum is dominated by two strong carbonyl (C=O) stretching bands: one for the ester (~1745 cm⁻¹) and one for the ketone (~1720 cm⁻¹).[9][16]

- 3-amino-4-methylphenol: Shows characteristic broad absorptions for O-H and N-H stretching in the 3200-3400 cm^{-1} region.[17] It lacks any carbonyl signals.
- **5-Methylquinolin-4-ol:** The sharp, distinct carbonyl peaks of the starting ester are absent. Instead, a broad O-H stretch is observed, consistent with the hydroxyl group. A new, strong absorption appears around 1640 cm^{-1} , which is characteristic of the C=O stretch of the 4-quinolone tautomer, confirming that the product exists predominantly in this form.[11][18] The N-H stretching bands of the precursor aniline are also absent.

UV-Vis Spectroscopy

- Precursors: Both 3-amino-4-methylphenol and ethyl acetoacetate have relatively simple UV-Vis spectra with absorptions in the UV region, characteristic of their respective chromophores (a substituted benzene ring and a β -ketoester).
- **5-Methylquinolin-4-ol:** The formation of the extended, conjugated quinoline system results in a significant bathochromic (red) shift. The spectrum will show multiple absorption bands, extending into the near-visible region, which is characteristic of the $\pi \rightarrow \pi^*$ transitions in the larger aromatic system.[19] This change is a strong indicator of the formation of the fused heterocyclic product.

Experimental Protocols

To ensure the reproducibility of these findings, the following standard protocols for spectroscopic analysis should be followed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[20]
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a relaxation delay of 2 seconds and 16 scans.[20]
- ^{13}C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.[20]

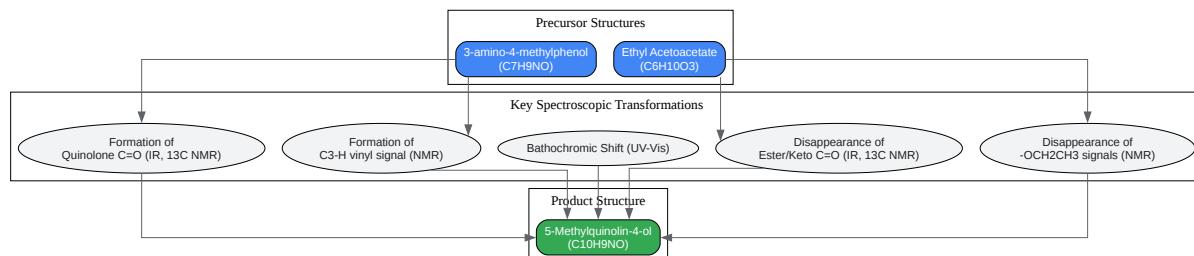
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm or the residual solvent peak.

FT-IR Spectroscopy Protocol (ATR)

- Background Scan: On an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, collect a background spectrum of the clean, empty ATR crystal.[20]
- Sample Scan: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
- Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 or 32 scans to improve the signal-to-noise ratio.[20] The final spectrum is automatically ratioed against the collected background.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of the sample (typically 10^{-5} to 10^{-6} M) in a UV-transparent solvent (e.g., ethanol or methanol).[19]
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
- Sample Measurement: Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum, typically over a range of 200-500 nm.[20]
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).



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Caption: Logical relationships between structural changes and spectroscopic observations.

Conclusion

The spectroscopic journey from 3-amino-4-methylphenol and ethyl acetoacetate to **5-Methylquinolin-4-ol** is a clear and instructive example of how modern analytical techniques can be used to monitor and confirm a chemical transformation. Each method—NMR, IR, and UV-Vis—provides a unique piece of the puzzle. The disappearance of precursor signals and the emergence of new, characteristic peaks for the product provide irrefutable evidence for the successful construction of the quinoline scaffold. This guide serves as a foundational reference for researchers working with these and similar heterocyclic systems, ensuring both scientific integrity and the confident characterization of novel compounds.

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